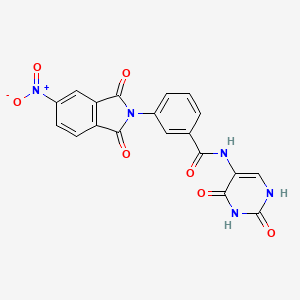
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound that features a combination of pyrimidine and isoindoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea and malonic acid, the pyrimidine ring is formed through a cyclization reaction under acidic or basic conditions.
Nitration of Isoindoline: The isoindoline moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The pyrimidine and isoindoline intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide: Lacks the isoindoline moiety and nitro group, resulting in different biological activity.
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide: Lacks the pyrimidine ring, affecting its interaction with biological targets.
Uniqueness
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is unique due to the combination of the pyrimidine and isoindoline structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O7/c25-15(21-14-8-20-19(29)22-16(14)26)9-2-1-3-10(6-9)23-17(27)12-5-4-11(24(30)31)7-13(12)18(23)28/h1-8H,(H,21,25)(H2,20,22,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHLYIAIWVWMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CNC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
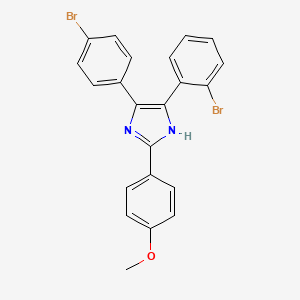
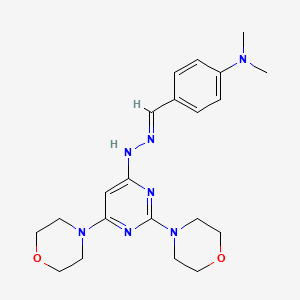
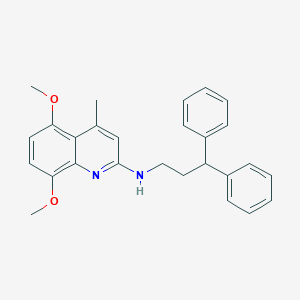
![2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide](/img/structure/B3862636.png)
![N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B3862648.png)
![2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide](/img/structure/B3862654.png)
![7-chloro-4-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-2-amine](/img/structure/B3862660.png)
![4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3862670.png)
![N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B3862681.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B3862685.png)
![Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate](/img/structure/B3862692.png)
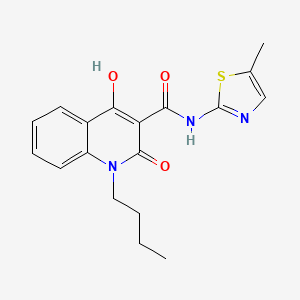
![(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3862709.png)
